![molecular formula C21H25N3O3S B3013618 Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946358-31-2](/img/structure/B3013618.png)
Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, which yields good results for related compounds . Another approach is the Atwal-Biginelli cyclocondensation reaction, which has been used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer . These methods provide a foundation for the synthesis of the compound , although the specific details for its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex. For instance, a related compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adopts a screw-boat conformation in its dihydropyrimidine ring and features strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, as well as an intramolecular C—H⋯O hydrogen bond . These structural details are crucial for understanding the chemical behavior and potential interactions of the compound of interest.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be hydrolyzed and then cyclized to form related heterocyclic systems . These reactions can be used to transform the compound into different heterocyclic systems, potentially altering its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. For instance, the crystal structure, spectroscopic characterization, and density functional theory calculations have been performed on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, providing insights into its molecular geometry, vibrational frequencies, and NMR chemical shifts . These properties are essential for understanding the behavior of the compound under different conditions and its potential applications.
科学的研究の応用
Synthesis and Chemical Reactions
- The compound is synthesized via various methods, including the Biginelli reaction. This reaction involves methylation and acylation on related derivatives, as well as condensation with dielectrophiles for the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
- It has been produced through condensation reactions, leading to various derivatives with potential pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
- A modified Biginelli reaction, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions, has been used for its synthesis (Chen, Liu, & Wang, 2012).
Derivatives and Modifications
- Various derivatives of this compound have been synthesized, with potential applications in creating novel fused systems and other heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
- The compound has been used as a starting material for preparing derivatives with potential antimicrobial properties (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
- Research has focused on the preparation and reactions of related derivatives, leading to compounds with biocidal properties against bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
Potential Applications
- There is a potential for the development of new pharmaceuticals and materials based on these compounds, as seen in their varied chemical properties and reactions (Grinshtein, Stankevich, & Dubur, 1972).
- The compound's derivatives are being explored for their antioxidant properties and electrochemical studies, indicating a broad range of potential applications in various fields (Quiroga, Romo, Ortíz, Isaza, Insuasty, Abonía, Nogueras, & Cobo, 2016).
特性
IUPAC Name |
methyl 2-butylsulfanyl-7-methyl-5-(3-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-5-6-10-28-21-23-18-17(19(25)24-21)16(14-9-7-8-12(2)11-14)15(13(3)22-18)20(26)27-4/h7-9,11,16H,5-6,10H2,1-4H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODNUCSYDKCFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC(=C3)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



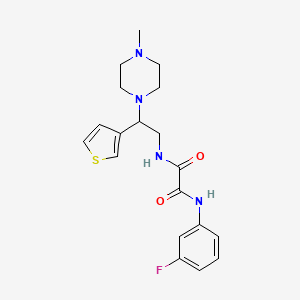
![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

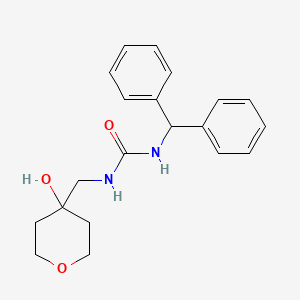

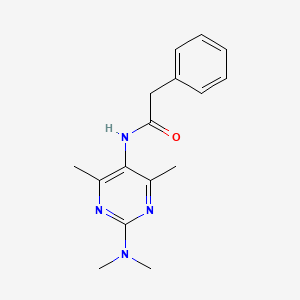
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)
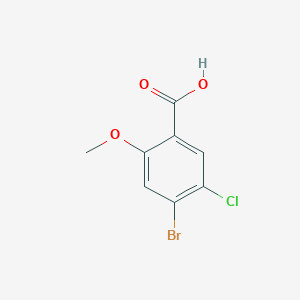

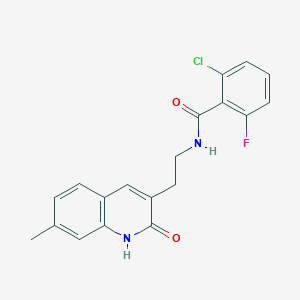
![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)